molecular formula C11H8ClN3 B8313063 2-Chloro-3-(propargylamino)quinoxaline

2-Chloro-3-(propargylamino)quinoxaline

Cat. No. B8313063
M. Wt: 217.65 g/mol
InChI Key: OJNACOCWOMGESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06124287

Procedure details

A mixture of 10 g of 2,3-dichloroquinoxaline, 4.5 ml of propargylamine, 10.5 ml of triethylamine in 50 ml of ethanol is refluxed for 4 h. After evaporating under vacuum the resulting mixture, the residue is chromatographed on SiO2 (eluent: CH2Cl2) thereby obtaining 7.0 g of 2-chloro-3-(propargylamino)quinoxaline (IR (KBr): 3441, 3282, 1518 cm-1). This product is then added with 10 ml of concentrated sulphuric acid and the resulting mixture is stirred at 90° C. for 1 h. After cooling down and cautiously neutralizing with aqueous NaOH, the resulting precipitate is filtered under vacuum, washed, dried, decolorized and recrystallized from dimethylformamide, thereby obtaining 2.4 g of 1-methylimidazo[1,2-a]quinoxaline-4(5H)-one (m.p. >300° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([Cl:12])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH2:13]([NH2:16])[C:14]#[CH:15].C(N(CC)CC)C>C(O)C>[Cl:12][C:11]1[C:2]([NH:16][CH2:13][C:14]#[CH:15])=[N:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:10]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1Cl
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C#C)N
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After evaporating under vacuum the resulting mixture
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on SiO2 (eluent: CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2N=C1NCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.